2-[1-(3,5-DIMETHOXYBENZOYL)PIPERIDIN-4-YL]-1H-1,3-BENZODIAZOLE
Description
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3,5-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-26-16-11-15(12-17(13-16)27-2)21(25)24-9-7-14(8-10-24)20-22-18-5-3-4-6-19(18)23-20/h3-6,11-14H,7-10H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJZTHMMCOCKIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 1H-1,3-Benzodiazole–Piperidine Core
The benzodiazole–piperidine scaffold is typically constructed via cyclocondensation of o-phenylenediamine derivatives with a piperidine-containing carbonyl precursor. A representative approach involves:
-
Cyclization of o-phenylenediamine :
Reaction of o-phenylenediamine with a 4-piperidone derivative under acidic conditions (e.g., HCl or polyphosphoric acid) yields 2-(piperidin-4-yl)-1H-1,3-benzodiazole . This step often requires elevated temperatures (80–120°C) and proceeds via intramolecular dehydration. -
Protection of the piperidine nitrogen :
The secondary amine in the piperidine ring is protected using a Boc (tert-butoxycarbonyl) group to prevent unwanted side reactions during subsequent steps.
Key Reaction Parameters :
| Parameter | Condition |
|---|---|
| Solvent | Ethanol, DMF, or acetic acid |
| Temperature | 80–120°C |
| Catalyst | HCl, polyphosphoric acid |
| Reaction Time | 4–12 hours |
Benzoylation of the Piperidine Nitrogen
The introduction of the 3,5-dimethoxybenzoyl group is achieved through a nucleophilic acyl substitution reaction:
-
Activation of 3,5-dimethoxybenzoic acid :
The carboxylic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM). -
Coupling with the piperidine intermediate :
The acid chloride reacts with 2-(piperidin-4-yl)-1H-1,3-benzodiazole in the presence of a base (e.g., triethylamine or pyridine) to form the final product.
Optimization Insights :
-
Solvent selection : DCM or THF ensures solubility of both reactants.
-
Stoichiometry : A 1.2:1 molar ratio of acid chloride to piperidine derivative minimizes unreacted starting material.
-
Temperature : Reactions are conducted at 0–25°C to control exothermicity.
Industrial-Scale Production Strategies
Continuous Flow Synthesis
To enhance scalability, flow chemistry protocols are employed:
Catalytic Advancements
Recent studies highlight the use of N-heterocyclic carbene (NHC) catalysts to accelerate benzoylation steps, achieving yields >90% under mild conditions.
Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzodiazole ring, potentially leading to the formation of dihydrobenzodiazole derivatives.
Substitution: The compound can undergo various substitution reactions, particularly at the benzodiazole ring, where halogenation or alkylation can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while alkylation can be performed using alkyl halides in the presence of a base.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Halogenated or alkylated benzodiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that benzodiazole derivatives exhibit significant anticancer properties. The compound under discussion has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines. Studies have shown that it can inhibit cell proliferation and induce apoptosis in malignant cells, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. This property is crucial in the development of new antibiotics, especially in an era of increasing antibiotic resistance .
Neuropharmacological Effects
Given the piperidine moiety in its structure, the compound may interact with neurotransmitter systems, particularly those involving acetylcholine receptors. Research into similar compounds has shown potential for use in treating neurological disorders such as Alzheimer's disease and schizophrenia .
Biological Research
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of 2-[1-(3,5-DIMETHOXYBENZOYL)PIPERIDIN-4-YL]-1H-1,3-BENZODIAZOLE with various biological targets. These studies help in understanding how the compound interacts at a molecular level, which is vital for drug design and optimization .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight how modifications to the benzodiazole core can enhance biological activity. This information is essential for designing more potent derivatives with improved pharmacokinetic properties .
Material Science
Polymer Chemistry
The unique structural features of this compound allow it to be incorporated into polymer matrices for developing advanced materials. Its potential use as a dopant in organic light-emitting diodes (OLEDs) has been explored due to its electronic properties .
Summary Table of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Induces apoptosis in cancer cells |
| Antimicrobial agent | Effective against Gram-positive and negative bacteria | |
| Neuropharmacological effects | Potential treatment for neurological disorders | |
| Biological Research | Molecular docking studies | Predicts binding affinities with biological targets |
| Structure-activity relationship (SAR) | Enhancements through structural modifications | |
| Material Science | Polymer chemistry | Potential use in OLEDs |
Case Studies
- Anticancer Activity Study : A study conducted on various cancer cell lines demonstrated that derivatives of benzodiazole exhibited a dose-dependent inhibition of cell growth. The study utilized both in vitro assays and molecular docking to confirm the binding interactions with target proteins involved in cell cycle regulation.
- Antimicrobial Evaluation : In vitro tests revealed that the compound showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated a promising profile for further development as an antibiotic.
- Neuropharmacological Investigation : Behavioral assays in rodent models indicated that the compound could enhance cognitive functions, suggesting its potential utility in treating cognitive deficits associated with neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its piperidine and benzodiazole moieties. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis
The table below compares key structural and hypothetical physicochemical properties of the target compound with analogs from related chemical families:
Key Observations:
- Substituent Effects : The 3,5-dimethoxybenzoyl group in the target compound reduces lipophilicity (LogP ~3.2) compared to fluorinated or naphthalene-containing analogs (LogP >4.0). Methoxy groups may improve aqueous solubility but reduce membrane permeability .
- Core Structure : Benzodiazole and indazole/indole cores exhibit distinct electronic profiles. Indazole derivatives (e.g., 1-(4-fluorobenzyl)-1H-indazole-3-carboxamide) often show higher metabolic stability due to reduced oxidative susceptibility compared to benzodiazoles.
- Biological Activity : Fluorinated alkyl chains (e.g., 5-fluoropentyl) are associated with prolonged receptor occupancy, while bulkier groups like naphthalene may enhance selectivity for hydrophobic binding pockets .
Pharmacokinetic and Pharmacodynamic Considerations
- Target Compound : The dimethoxy group may confer moderate CYP450 inhibition risk, whereas fluorinated analogs (e.g., 4-fluorobenzyl) are more resistant to metabolic degradation.
Biological Activity
2-[1-(3,5-Dimethoxybenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole is a compound of interest due to its potential pharmacological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound features a benzodiazole core linked to a piperidine moiety with a dimethoxybenzoyl substituent. Its molecular formula is and it has a molecular weight of approximately 366.41 g/mol.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Topoisomerase Inhibition : Compounds in this class have shown to inhibit topoisomerase I, which is crucial for DNA replication and repair. This inhibition leads to cytotoxic effects in cancer cells .
- Acetylcholinesterase Inhibition : The compound may also act as an acetylcholinesterase inhibitor, which is significant in the context of neurodegenerative diseases like Alzheimer's disease. Acetylcholinesterase inhibitors enhance cholinergic transmission by preventing the breakdown of acetylcholine .
Biological Activity Assays
The biological activity of this compound has been evaluated through various assays:
| Assay Type | Description | Results |
|---|---|---|
| Cytotoxicity Assay | Evaluated against human cancer cell lines (e.g., RPMI 8402). | IC50 values indicating potency. |
| Topoisomerase I Inhibition | Measured using purified enzyme assays. | Significant inhibition observed. |
| Acetylcholinesterase Inhibition | Assessed using Ellman's method for enzyme activity. | IC50 values comparable to known inhibitors. |
Case Studies
Several studies have documented the effects of related compounds:
- Study on Cytotoxic Effects : A study evaluated the cytotoxicity of similar benzodiazole derivatives against various cancer cell lines and found that modifications in the piperidine ring significantly enhanced potency .
- Neuroprotective Effects : Another research focused on acetylcholinesterase inhibitors derived from benzodiazoles, highlighting their potential in treating Alzheimer's disease due to their neuroprotective properties .
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that the presence of methoxy groups on the aromatic ring enhances both topoisomerase inhibition and cytotoxicity, providing insights for further drug design .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including benzodiazole ring formation followed by piperidine substitution. Key steps:
- Benzodiazole core synthesis : Condensation of o-phenylenediamine derivatives with carbonyl sources under acidic conditions .
- Piperidine functionalization : Use of 3,5-dimethoxybenzoyl chloride for acylation, requiring inert atmospheres (e.g., N₂) and catalysts like DMAP to enhance reactivity .
- Optimization : Control reaction temperature (70–90°C) and use aprotic solvents (e.g., DMF) to minimize side reactions. Monitor purity via HPLC (≥98% recommended) .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column and mobile phase (e.g., acetonitrile/ammonium acetate buffer, pH 6.5) for purity assessment .
- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., aromatic protons at δ 6.8–7.5 ppm for benzodiazole; methoxy signals at δ 3.7–3.9 ppm) and HRMS for molecular weight verification .
- Elemental Analysis : Ensure C, H, N percentages align with theoretical values (e.g., C: ~65%, H: ~5.5%, N: ~10%) .
Advanced Research Questions
Q. What strategies resolve discrepancies in biological activity data across different assays for this compound?
- Methodological Answer :
- Source of contradictions : Variability may arise from assay conditions (e.g., buffer pH, ionic strength) or compound stability. For example, acidic buffers (pH <6) may protonate the piperidine nitrogen, altering binding affinity .
- Mitigation : Standardize assay protocols (e.g., pH 7.4 PBS buffer) and pre-test compound stability under assay conditions. Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization) .
Q. How does the 3,5-dimethoxybenzoyl group influence the compound’s interaction with biological targets compared to other acyl substituents?
- Methodological Answer :
- Structural analysis : The 3,5-dimethoxy groups enhance lipophilicity (logP ~3.2) and π-stacking with aromatic residues in target proteins (e.g., kinase ATP pockets) .
- Comparative studies : Replace the dimethoxybenzoyl group with non-polar (e.g., phenyl) or polar (e.g., nitrobenzoyl) analogs. Use molecular docking (e.g., AutoDock Vina) to predict binding modes and validate via ITC (isothermal titration calorimetry) .
Q. What computational approaches are effective in predicting the pharmacokinetic properties of this benzodiazole derivative?
- Methodological Answer :
- ADME modeling : Use software like Schrödinger’s QikProp to estimate solubility (LogS ≈ -4.5), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and cytochrome P450 inhibition (e.g., CYP3A4 IC₅₀ > 10 µM) .
- Metabolic stability : Perform in vitro microsomal assays (human liver microsomes, 1 mg/mL) with LC-MS/MS to quantify metabolite formation rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
